2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
Overview
Description
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a hexafluoropropan-2-yloxy group
Preparation Methods
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine typically involves the reaction of 2,5-dibromopyridine with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atoms with the hexafluoropropan-2-yloxy group. The nitro group is then introduced via nitration using a mixture of concentrated nitric and sulfuric acids .
Chemical Reactions Analysis
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexafluoropropan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexafluoropropan-2-yloxy group can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine include:
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a nitro group, which alters its chemical reactivity and applications.
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine: The presence of a bromine atom instead of a nitro group makes this compound suitable for different types of chemical reactions.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O3/c9-7(10,11)6(8(12,13)14)19-5-2-1-4(3-15-5)16(17)18/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJARDXCIFHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846773 | |
Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917924-00-6 | |
Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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